molecular formula C20H16ClN7S B2902873 3-benzyl-6-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 890602-86-5

3-benzyl-6-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B2902873
CAS RN: 890602-86-5
M. Wt: 421.91
InChI Key: DFNKRLSNJUDREH-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several interesting functional groups, including a benzyl group, a triazole ring, and a thiadiazole ring . These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The triazole and thiadiazole rings are five-membered rings containing multiple nitrogen and sulfur atoms, which can participate in various chemical reactions .


Chemical Reactions Analysis

Triazoles and thiadiazoles can undergo a variety of chemical reactions. For example, triazoles can act as ligands in coordination chemistry, binding to metal ions through the nitrogen atoms in the ring . Thiadiazoles can react with various electrophiles due to the electron-rich sulfur and nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen and sulfur atoms could make the compound a good chelating agent . The exact properties would need to be determined experimentally.

Scientific Research Applications

Anticancer Applications

The compound and its derivatives have shown potential in anticancer applications . The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which includes the compound , is of profound importance in drug design, discovery, and development .

Antimicrobial Applications

The compound has demonstrated antimicrobial properties . This makes it a potential candidate for the development of new antimicrobial drugs .

Analgesic and Anti-inflammatory Applications

The compound has shown potential as an analgesic and anti-inflammatory agent . This suggests it could be used in the treatment of conditions associated with pain and inflammation .

Antioxidant Applications

The compound has demonstrated antioxidant properties . This suggests it could be used in the treatment of diseases associated with oxidative stress .

Antiviral Applications

The compound has shown potential in antiviral applications . This suggests it could be used in the development of new antiviral drugs .

Enzyme Inhibitor Applications

The compound has shown potential as an enzyme inhibitor . It has been found to inhibit various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests it could be used in the treatment of diseases associated with these enzymes .

Antitubercular Applications

The compound has shown potential in antitubercular applications . This suggests it could be used in the treatment of tuberculosis .

Urease Inhibitor Applications

The compound has shown potential as a urease inhibitor . This suggests it could be used in the treatment of diseases associated with urease-positive microorganisms .

Future Directions

Future research could focus on exploring the biological activity of this compound and related derivatives. Given the known activities of many triazole and thiadiazole compounds, this could be a promising area of study .

properties

IUPAC Name

3-benzyl-6-[1-(3-chloro-4-methylphenyl)-5-methyltriazol-4-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN7S/c1-12-8-9-15(11-16(12)21)27-13(2)18(23-26-27)19-25-28-17(22-24-20(28)29-19)10-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNKRLSNJUDREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NN4C(=NN=C4S3)CC5=CC=CC=C5)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-6-(1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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